Synthetic Accessibility: Isolated Yield and Commercial Purity of 2-Chlorothiazolo[4,5-b]pyrazine vs. 2-Bromo Analog
A reproducible one-step synthesis from thiazolo[4,5-b]pyrazine-2(3H)-thione (4.36 g) delivers 2-chlorothiazolo[4,5-b]pyrazine in 53% isolated yield (2.63 g) after chromatographic purification, with structure confirmed by 1H NMR (500 MHz, DMSO-d6) and ESI-MS . Commercial batches routinely meet ≥95% purity (HPLC) from multiple vendors . In contrast, the 2-bromo congener (CAS 1936275-03-4) is less represented in the literature and supplier catalogues, with typical purity specifications of 97%, though batch-to-batch consistency data are rarely published . The broader availability and well-characterized synthesis of the chloro derivative reduce procurement risk and facilitate scale-up.
| Evidence Dimension | Synthetic yield and commercial purity |
|---|---|
| Target Compound Data | 53% isolated yield; ≥95% purity (HPLC) |
| Comparator Or Baseline | 2-Bromothiazolo[4,5-b]pyrazine: yield data scarce in open literature; typical vendor purity 97% |
| Quantified Difference | Chloro: documented yield 53%, consistent ≥95% purity; Bromo: yield not standardized, purity 97% with limited batch data |
| Conditions | Chlorination: SO₂Cl₂, CH₂Cl₂, 40 °C, 16 h; purification by extraction and concentration |
Why This Matters
A validated synthetic protocol and guaranteed minimum purity allow researchers to plan multi-step syntheses with predictable outcomes, minimizing failed campaigns due to variable intermediate quality.
